Mechanism of action of Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate in vitro
Mechanism of action of Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate and Its Analogs
Executive Summary
The 2-amino-1,3-thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of this core have demonstrated a vast therapeutic potential, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory and antioxidant.[1][2][3][4][5] This guide focuses on Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate, a specific derivative within this versatile class. While direct, exhaustive studies on this exact molecule are not extensively published, this document synthesizes the wealth of available in vitro data from its closest structural analogs to build a robust, evidence-based profile of its probable mechanisms of action.
We will deconstruct the molecular behavior of the 2-aminothiazole-4-carboxylate core, focusing on three primary areas of activity: potent enzyme inhibition relevant to infectious diseases, broad-spectrum cytotoxicity against cancer cell lines, and antioxidant properties. By examining established structure-activity relationships (SAR), we will project the likely contributions of the 5-(2-furyl) substituent to the molecule's overall biological profile. This guide provides not only a synthesis of current knowledge but also detailed, field-proven experimental protocols to enable researchers to validate these proposed mechanisms in vitro.
Part 1: The 2-Amino-1,3-thiazole-4-carboxylate Scaffold: A Foundation for Bioactivity
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a key pharmacophore in numerous FDA-approved drugs, including the anticancer agent Dasatinib and the antibacterial Sulfathiazole. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it an ideal scaffold for interacting with diverse biological targets.
The 2-amino-1,3-thiazole-4-carboxylate subclass, in particular, has been the subject of intensive investigation. The core structure presents multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The 2-amino group is a critical hydrogen bond donor, while the 4-carboxylate ester can act as a hydrogen bond acceptor. The 5-position is highly amenable to substitution with various aryl and alkyl groups, which profoundly influences target specificity and potency. The introduction of a furan ring at this position, as in our topic compound, is significant. The furan ring is a well-known bioisostere for phenyl rings and can engage in unique interactions with protein targets, potentially enhancing binding affinity or altering the mode of action compared to its phenyl-substituted cousins.[6]
Part 2: Proposed Mechanism I - Inhibition of Bacterial Fatty Acid Synthesis
A compelling and well-documented mechanism of action for the 2-aminothiazole-4-carboxylate scaffold is the inhibition of bacterial enzymes, particularly in the context of anti-mycobacterial agents.[7][8]
Molecular Target: β-Ketoacyl-ACP Synthase (mtFabH)
Research has identified the β-ketoacyl-ACP synthase from Mycobacterium tuberculosis (mtFabH) as a key target for this class of compounds.[7] This enzyme catalyzes the initial Claisen condensation step in the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids—the unique and critical components of the mycobacterial cell wall. Inhibition of mtFabH disrupts this pathway, leading to bacterial death.
Derivatives of the 2-aminothiazole-4-carboxylate scaffold were specifically designed as more synthetically accessible mimics of the natural antibiotic Thiolactomycin (TLM), a known mtFabH inhibitor.[7] Studies on analogs reveal a clear dissociation between whole-cell activity and direct enzyme inhibition:
-
Methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated potent activity against live M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 0.06 µg/ml, significantly more potent than isoniazid.[7]
-
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate was a direct and potent inhibitor of the isolated mtFabH enzyme, with an IC50 of 0.95 µg/ml.[7]
This suggests that the core scaffold is responsible for targeting the enzyme, while modifications at the 2-amino and 5-positions dictate potency and cell permeability. It is highly probable that Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate engages the same target. The furan ring at the 5-position would occupy the longitudinal channel of the mtFabH active site, with the 2-amino group forming key hydrogen bonds with the catalytic triad residues.
Visualization: Proposed Inhibition of the FAS-II Pathway
Caption: Proposed inhibition of the bacterial FAS-II pathway by targeting the mtFabH enzyme.
Experimental Protocol: In Vitro mtFabH Inhibition Assay
This protocol outlines a continuous spectrophotometric assay to measure the inhibition of mtFabH.
-
Principle: The assay measures the decrease in absorbance at 303 nm resulting from the consumption of the substrate Acetoacetyl-CoA during the condensation reaction catalyzed by mtFabH.
-
Reagents and Materials:
-
Purified recombinant mtFabH enzyme.
-
Acetoacetyl-CoA (substrate).
-
Malonyl-ACP (substrate).
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.0, 1 mM EDTA.
-
Test Compound: Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate, dissolved in DMSO to create a 10 mM stock.
-
Positive Control: Thiolactomycin (TLM).
-
96-well UV-transparent microplates.
-
Spectrophotometer capable of reading at 303 nm.
-
-
Methodology:
-
Prepare serial dilutions of the test compound and positive control in DMSO. A typical starting range is from 100 µM to 0.1 µM.
-
In each well of the microplate, add 180 µL of Assay Buffer.
-
Add 2 µL of the diluted test compound, positive control, or DMSO (for negative control) to the appropriate wells.
-
Add 10 µL of a 20X solution of Malonyl-ACP to each well.
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Add 5 µL of a 40X solution of purified mtFabH enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of a 20X solution of Acetoacetyl-CoA to each well.
-
Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 303 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Normalize the velocities to the negative control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
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Part 3: Proposed Mechanism II - Cytotoxicity and Anticancer Activity
The 2-aminothiazole scaffold is a recurring motif in compounds designed as anticancer agents.[1][9][10] Their mechanism is often multifactorial, involving direct cytotoxicity and the inhibition of key enzymes in cancer signaling pathways.
Potential Molecular Targets in Cancer
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Protein Kinase Inhibition: Many 2-aminothiazole derivatives function as ATP-competitive inhibitors of protein kinases, which are frequently dysregulated in cancer. Specific kinases identified as targets for this scaffold include Hec1/Nek2 (critical for mitotic progression) and kinases in the PI3K pathway (involved in cell growth and survival).[1][11] The planar nature of the thiazole ring allows it to fit into the flat, adenine-binding pocket of the kinase domain.
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General Cytotoxicity: Beyond specific enzyme inhibition, these compounds often exhibit broad cytotoxic effects, inducing apoptosis in cancer cells. Hybrid molecules incorporating amino acids into the thiazole scaffold have shown potent cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with IC50 values in the low micromolar range.[10]
The presence of the 5-(2-furyl) group on our topic compound could enhance its interaction with the active site of specific kinases or contribute to overall cellular toxicity, leading to apoptosis.
Visualization: General Workflow for In Vitro Cytotoxicity Screening
Caption: Standard experimental workflow for determining compound cytotoxicity using the MTT assay.
Experimental Protocol: MTT Cell Viability Assay
This protocol determines the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50).
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified by spectrophotometry.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HeLa cervical).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test Compound stock solution (10 mM in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
-
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include wells with medium only (blank) and cells with medium containing 0.1% DMSO (vehicle control).
-
Incubate the plate for 48 to 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple precipitate should be visible in viable cells.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Presentation and Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
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| Compound | Cell Line | IC50 (µM) |
| Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate | MCF-7 | TBD |
| A549 | TBD | |
| HeLa | TBD | |
| 5-Fluorouracil (Positive Control) | MCF-7 | TBD |
TBD: To Be Determined experimentally.
Part 4: Other Potential Mechanisms - Antioxidant Activity
Many heterocyclic compounds, including thiazole derivatives, possess antioxidant properties.[1][2] This activity is often attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).
Proposed Mechanism: Radical Scavenging
The compound could act as a free radical scavenger, directly neutralizing harmful radicals like the superoxide radical or the hydroxyl radical. This can be readily tested in vitro using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. DPPH is a stable free radical that loses its deep violet color upon accepting an electron or hydrogen radical, a change that can be measured spectrophotometrically. Compounds with significant radical scavenging potential often contain electron-donating groups.[2]
Visualization: Radical Scavenging Concept
Caption: Conceptual diagram of a stable free radical (DPPH) being neutralized by an antioxidant.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of the test compound to scavenge the DPPH free radical. The reduction in absorbance of the DPPH solution at ~517 nm is proportional to the antioxidant activity.
-
Reagents:
-
DPPH solution (0.1 mM in methanol).
-
Test Compound stock solution (1 mg/mL in methanol).
-
Ascorbic acid (Positive Control).
-
Methanol.
-
-
Methodology:
-
Prepare serial dilutions of the test compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the diluted test compound, positive control, or methanol (for control) to the appropriate wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the percentage of scavenging against the compound concentration to determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
Conclusion and Future Directions
Based on a comprehensive analysis of its structural class, Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate is a compound with significant therapeutic potential. The evidence strongly suggests its primary in vitro mechanisms of action are likely to be:
-
Anti-mycobacterial: Through the targeted inhibition of the essential enzyme mtFabH in the bacterial fatty acid synthesis pathway.
-
Anticancer: Via a combination of broad-spectrum cytotoxicity and potentially the specific inhibition of protein kinases crucial for cancer cell proliferation and survival.
-
Antioxidant: By functioning as a direct free radical scavenger.
While this guide provides a robust, evidence-based framework, it is critical to emphasize that these mechanisms are projected from analogs. The next logical steps for any research program involving this molecule would be the direct experimental validation using the protocols detailed herein. Further investigation into kinase inhibition profiling across a broad panel of human kinases and transcriptomic analysis of treated cancer cells would provide deeper insights into its precise molecular targets and cellular effects. The versatility of the 2-aminothiazole scaffold suggests that Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate is a promising lead compound worthy of further development.
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